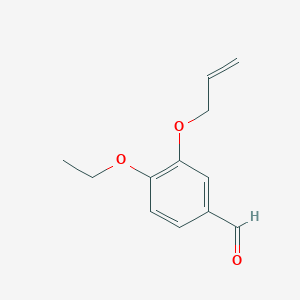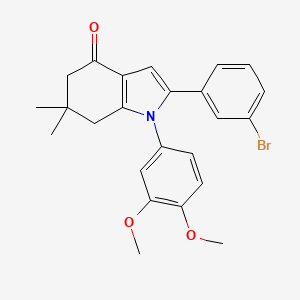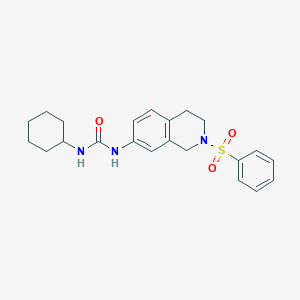
1-Cyclohexyl-3-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclohexyl-3-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)urea (compound 1) is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic applications. The compound was first synthesized by researchers at the University of California, San Francisco, and has since been studied for its mechanism of action and potential use in treating various diseases.
Scientific Research Applications
Synthesis and Chemical Properties
1-Cyclohexyl-3-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)urea is involved in various synthetic pathways and demonstrates a range of chemical behaviors indicative of its utility in organic synthesis. It serves as a precursor in the synthesis of tetrahydroquinoline derivatives, a class of compounds with broad applications in medicinal chemistry and material science. Studies highlight its role in facilitating radical cyclizations, leading to the formation of complex polycyclic imines, showcasing its versatility in constructing intricate molecular architectures (Hanmo Zhang et al., 2013; V. Snieckus & Wenhua Jiao, 2014).
Catalysis and Enantioselective Synthesis
The compound has been implicated in catalytic processes that enable the enantioselective synthesis of tetrahydroisoquinolines. This application is critical for producing chiral molecules that serve as key intermediates in the synthesis of various bioactive compounds, including pharmaceuticals. The use of chiral sulfinamidourea derivatives, similar in structure to the compound , has been documented to catalyze the Povarov reaction, yielding tetrahydroisoquinolines with high enantiomeric excess, underscoring its significance in asymmetric synthesis (Hao Xu, Hu Zhang, & E. Jacobsen, 2014).
Material Science and Anion Binding
In material science, derivatives of 1-Cyclohexyl-3-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)urea have been explored for their potential in forming complex structures with specific functions. For instance, macrocyclic bis(ureas), which share a functional resemblance, have been synthesized and demonstrated to act as ligands for anion complexation. This capability is instrumental in the development of new materials for separation processes, sensing, and catalysis, highlighting the compound's utility beyond conventional organic synthesis (Claudia Kretschmer et al., 2014).
Mechanism of Action
Target of Action
The primary target of 1-Cyclohexyl-3-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)urea, also known as glipizide, is the pancreatic beta cells . These cells play a crucial role in the regulation of blood glucose levels by producing and releasing insulin .
Mode of Action
1-Cyclohexyl-3-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)urea interacts with its target, the pancreatic beta cells, by sensitizing these cells and stimulating the release of insulin . This effect is dependent on the functioning of the beta cells in the pancreatic islets .
Biochemical Pathways
The compound affects the insulin signaling pathway. By stimulating the release of insulin, it promotes the uptake of glucose from the bloodstream into cells, thereby lowering blood glucose levels . Additionally, it increases insulin sensitivity and decreases hepatic glucose production .
Pharmacokinetics
The pharmacokinetics of 1-Cyclohexyl-3-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)urea involve its absorption, distribution, metabolism, and excretion (ADME). It is formulated as a once-a-day controlled release tablet for oral use, designed to deliver a specific dosage of the compound . The delivery of the drug into the gastrointestinal lumen is independent of pH or gastrointestinal motility . The drug delivery is essentially constant as long as the osmotic gradient remains constant, and then gradually falls to zero .
Result of Action
The molecular and cellular effects of the compound’s action include an acute lowering of blood glucose levels by stimulating the release of insulin from the pancreas . This results in improved glycemic control in adults with type 2 diabetes mellitus .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Cyclohexyl-3-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)urea. For instance, the function of the drug depends upon the existence of an osmotic gradient between the contents of the bi-layer core and fluid in the gastrointestinal tract . Changes in this gradient could potentially affect the drug’s delivery and efficacy .
properties
IUPAC Name |
1-[2-(benzenesulfonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-3-cyclohexylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3S/c26-22(23-19-7-3-1-4-8-19)24-20-12-11-17-13-14-25(16-18(17)15-20)29(27,28)21-9-5-2-6-10-21/h2,5-6,9-12,15,19H,1,3-4,7-8,13-14,16H2,(H2,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFZGYKVFHBXBCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=CC3=C(CCN(C3)S(=O)(=O)C4=CC=CC=C4)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclohexyl-3-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[1-(3,4-Dimethoxybenzyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B2538808.png)
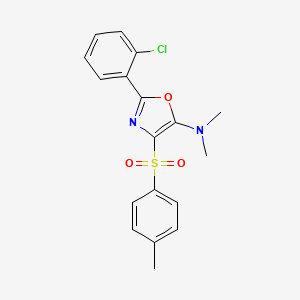
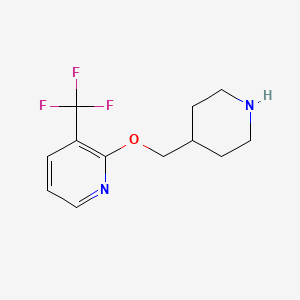
![1-Morpholin-4-yl-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butan-1-one](/img/structure/B2538811.png)
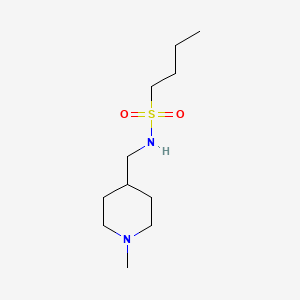

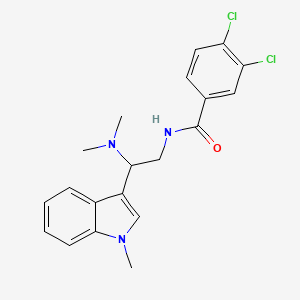
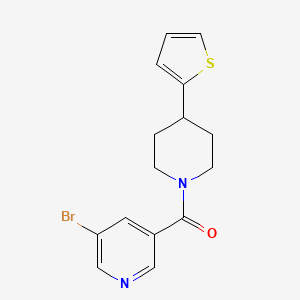
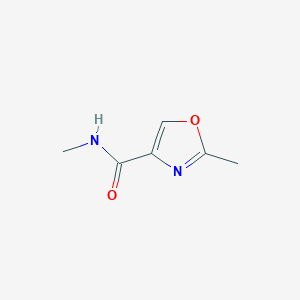
![N-(3-(dimethylamino)propyl)-2-(2,4-dimethylphenyl)-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2538819.png)
amino]-2,5-dimethyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2538821.png)
